6-(Furan-2-yl)purine-beta-D-riboside
Description
Context of Purine (B94841) Nucleoside Analogs as Bioactive Molecules
Purine nucleoside analogs are a class of synthetic compounds that are structurally similar to naturally occurring purines, the fundamental components of DNA and RNA. cancer.gov This structural mimicry allows them to interfere with various cellular processes, leading to a wide range of biological activities. nih.govnih.gov Consequently, these analogs have been extensively investigated and developed as therapeutic agents, particularly in the fields of oncology and virology. rsc.orgnih.gov
Beyond their anticancer properties, purine nucleoside analogs have also demonstrated significant potential as antiviral and immunosuppressive agents. nih.govnih.gov Their ability to disrupt viral replication has led to the development of important antiviral drugs. rsc.org Furthermore, their modulatory effects on the immune system have opened avenues for their use in treating autoimmune diseases. nih.gov The broad spectrum of biological activities exhibited by purine nucleoside analogs underscores their importance as a versatile scaffold for drug discovery and as tools for dissecting fundamental cellular pathways.
Overview of Furan-Substituted Purines in Biological Studies
The introduction of a furan (B31954) ring as a substituent on the purine core has given rise to a unique subclass of nucleoside analogs with distinct biological and photophysical properties. The furan moiety, a five-membered aromatic ring containing an oxygen atom, can significantly influence the molecule's interaction with biological targets. acs.org Research into furan-substituted purines has revealed their potential in various applications, from anticancer agents to fluorescent probes for studying nucleic acid structure and function. acs.orgmdpi.com
The synthesis of purines with furan or thiophene (B33073) heterocycles at the C(8) position has been achieved through methods like the Suzuki–Miyaura reaction, yielding compounds with strong fluorescence. mdpi.com For instance, 2-amino-6-(2-furanyl)purine has been designed as an unnatural base to pair with pyridin-2-one in DNA, showcasing the potential of furan-substituted purines in synthetic biology. nih.gov
Historically, the synthesis of 9-substituted purines by treating the purine with 2,3-dihydrofuran (B140613) has been a key method to generate furan-containing purine derivatives. acs.org Some of these 9-tetrahydrofuryl-purines have demonstrated significant antitumor activity. acs.org These furan derivatives, while sterically resembling natural nucleosides, are less polar due to the absence of hydroxyl groups, which alters their solubility and transport characteristics within biological systems. acs.org
Research Significance and Scope for 6-(Furan-2-yl)purine-beta-D-riboside
Initially identified in coconut water, this compound, or kinetin (B1673648) riboside, was once thought to be solely a synthetic cytokinin, a type of plant hormone that promotes cell division. nih.govwikipedia.org However, its natural occurrence and diverse biological activities have broadened its research significance considerably. nih.govbioaustralis.com
One of the primary areas of investigation for kinetin riboside is its potent anticancer and pro-apoptotic activity. bioaustralis.commedchemexpress.com Studies have shown its ability to inhibit the proliferation of various human cancer cell lines, including those of the colon, leukemia, melanoma, and pancreas. bioaustralis.commedchemexpress.comnih.gov It has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating key effector proteins like caspase-3. nih.govmedchemexpress.com Furthermore, research has indicated that kinetin riboside can suppress tumor growth in animal models. medchemexpress.com
Beyond oncology, kinetin riboside has garnered attention for its neuroprotective potential. Research suggests it may play a role in activating the PINK1 kinase, a protein associated with Parkinson's disease. bioaustralis.comacs.org The base of this nucleoside, kinetin, has been shown to protect neuronal cells from oxidative stress-induced cell death, suggesting a potential therapeutic avenue for neurodegenerative disorders. nih.gov
The compound also serves as a valuable tool in plant science, where it is used to study cytokinin signaling and its role in plant growth and development. nih.govresearchgate.net The ongoing research into this compound highlights its multifaceted nature, with implications spanning from fundamental cell biology to the development of novel therapeutic strategies for a range of human diseases.
Compound Information Table
| Compound Name | Synonym(s) |
| This compound | Kinetin riboside, N6-Furfuryladenosine |
| Fludarabine | - |
| Cladribine | - |
| Pentostatin | - |
| Kinetin | N6-furfuryladenine |
| 2-amino-6-(2-furanyl)purine | - |
| 9-(tetrahydro-2-furyl)-6-chloropurine | - |
| 9-(tetrahydro-2-furyl)-6-aminopurine | - |
| 9-(tetrahydro-2-furyl)-6-purinethiol | - |
| Pyridin-2-one | - |
Summary of Key Research Findings for this compound
| Research Area | Key Findings |
| Anticancer Activity | Inhibits proliferation of various cancer cell lines (colon, leukemia, melanoma, pancreas). bioaustralis.commedchemexpress.com Induces apoptosis through mitochondrial pathway and caspase activation. nih.govmedchemexpress.com Suppresses tumor growth in vivo. medchemexpress.com |
| Neuroprotection | Activates PINK1 kinase, a target in Parkinson's disease research. bioaustralis.comacs.org Its base, kinetin, shows neuroprotective effects against oxidative stress. nih.gov |
| Plant Biology | Functions as a cytokinin, promoting cell division and influencing plant development. wikipedia.orgnih.govresearchgate.net |
| Natural Occurrence | Identified as a natural product in coconut water. nih.govbioaustralis.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H14N4O5 |
|---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2 |
InChI Key |
OZOLTYAOBSJCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Synthetic Strategies for 6 Furan 2 Yl Purine Beta D Riboside and Its Derivatives
Methodologies for Purine (B94841) Base Functionalization at the C6 Position
The introduction of a furan-2-yl moiety at the C6 position of a purine is a critical step in the synthesis of the target compound. This is typically achieved by starting with a 6-halopurine derivative, most commonly 6-chloropurine (B14466) or its riboside. Two major strategies have proven effective for this transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. The Stille and Suzuki-Miyaura coupling reactions are particularly relevant for the functionalization of the C6 position of purines.
The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin compound) and an organic halide or pseudohalide. nih.govlookchem.com In the context of synthesizing 6-(furan-2-yl)purine derivatives, this would typically involve the coupling of a 6-halopurine with a 2-stannylfuran. The general mechanism of the Stille coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
While specific examples detailing the Stille coupling of a 6-chloropurine riboside with a 2-stannylfuran are not extensively reported in readily available literature, the general applicability of this reaction to halopurines is well-established. organic-chemistry.org The reaction conditions generally involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable solvent. The choice of solvent and reaction temperature can influence the reaction efficiency. The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. nih.gov
A general representation of the Stille coupling for this purpose is shown below:
Table 1: General Conditions for Stille Coupling of Halopurines
| Parameter | Description |
| Halopurine Substrate | 6-Iodo- or 6-bromopurines are generally more reactive than 6-chloropurines. |
| Organostannane | 2-(Tributylstannyl)furan or 2-(trimethylstannyl)furan are common reagents. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dba)₂ (dba = dibenzylideneacetone) |
| Ligands | Triphenylphosphine (PPh₃), tri(2-furyl)phosphine, etc. |
| Solvent | Toluene, dioxane, DMF (N,N-dimethylformamide) |
| Additives | LiCl can sometimes enhance the reaction rate. |
The Suzuki-Miyaura coupling has emerged as a more popular alternative to the Stille coupling due to the lower toxicity and greater stability of the boronic acid reagents. organic-chemistry.orgresearchgate.net This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. organic-chemistry.org For the synthesis of 6-(furan-2-yl)purine-beta-D-riboside, this would entail the reaction of a 6-chloropurine-beta-D-riboside with furan-2-ylboronic acid.
Several studies have demonstrated the successful Suzuki-Miyaura coupling of 6-chloropurines and their nucleosides with various aryl and heteroaryl boronic acids. lookchem.comnih.govstudfile.net For instance, a general protocol for the Suzuki-Miyaura coupling of unprotected beta-D-ribofuranosyl-6-chloropurine in water has been reported, utilizing Na₂PdCl₄ and a water-soluble phosphine (B1218219) ligand. nih.gov This method has been successfully applied to couple various boronic acids, including furan-3-yl boronic acid, with 6-chloropurine riboside, achieving good to high yields. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, which is necessary to activate the boronic acid for transmetalation. organic-chemistry.org
A representative Suzuki-Miyaura coupling reaction is depicted below:
Table 2: Example Conditions for Suzuki-Miyaura Coupling of 6-Chloropurine Riboside
| Parameter | Reagent/Condition | Reference |
| Purine Substrate | 6-Chloro-9-(β-D-ribofuranosyl)purine | nih.gov |
| Boronic Acid | Furan-2-ylboronic acid | nih.gov |
| Catalyst System | Na₂PdCl₄ and a disulfonated fluorenylphosphine ligand | nih.gov |
| Base | K₂CO₃ or Na₂CO₃ | organic-chemistry.org |
| Solvent | Water or a mixture of water and an organic solvent like DME (1,2-dimethoxyethane) | nih.govwur.nl |
| Temperature | Typically elevated temperatures (e.g., 85-100 °C) | wur.nl |
Nucleophilic Aromatic Substitution Approaches on the Purine Moiety
Nucleophilic aromatic substitution (SNA) offers a more direct route to certain 6-substituted purines, particularly those with nitrogen or oxygen linkages at the C6 position. researchgate.net This approach is highly relevant for the synthesis of derivatives of 6-(furan-2-yl)purine, such as 6-(furfurylamino)purine. The reaction involves the displacement of a halide (typically chloride) from the C6 position of the purine ring by a nucleophile. nih.gov
A patented method describes the synthesis of 6-furfurylaminopurine through the nucleophilic substitution reaction of 6-chloropurine with furfurylamine. wipo.intnih.gov The reaction is carried out in the presence of a non-nucleophilic base, 1,8-diazabicycloundec-7-ene (DBU), under reflux conditions in hexamethyldisilazane (B44280) (HMDS). nih.gov The use of microwave irradiation has also been shown to efficiently promote the amination of 6-chloropurine derivatives with various amines in water, offering a greener alternative. nih.gov
The general mechanism for the SNA reaction on a 6-halopurine involves the attack of the nucleophile on the electron-deficient C6 carbon, followed by the elimination of the halide ion. researchgate.net
Stereocontrolled Glycosylation for beta-D-Riboside Formation
The formation of the N-glycosidic bond between the purine base and the ribose sugar is a pivotal step that dictates the final stereochemistry of the nucleoside. For biologically active nucleosides, the beta (β) anomer is typically the desired isomer. Therefore, achieving high anomeric selectivity is a critical challenge in the synthesis of this compound.
The glycosylation of purines can be challenging due to the potential for forming a mixture of N9 and N7 regioisomers, as well as α and β anomers. However, for many purine derivatives, glycosylation predominantly occurs at the N9 position. The primary focus then becomes controlling the anomeric stereochemistry.
Considerations for Anomeric Selectivity
Several factors influence the stereochemical outcome of the glycosylation reaction. The choice of the activated ribose donor, the protecting groups on the ribose, the catalyst, and the reaction conditions all play a crucial role in directing the formation of the β-anomer.
One of the most common strategies to ensure the formation of the β-anomer is the use of a participating protecting group at the C2' position of the ribose donor. Acyl groups, such as acetyl or benzoyl, are frequently employed for this purpose. The mechanism involves the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate sterically hinders the approach of the purine nucleophile from the α-face, leading to a preferential attack from the β-face and the formation of the desired 1',2'-trans product (the β-anomer).
Computational studies have also been employed to understand the thermodynamic stabilities of the α and β anomers of purine nucleosides, providing insights into the inherent preferences for the β-configuration. wipo.int
Table 3: Factors Influencing Anomeric Selectivity in Purine Glycosylation
| Factor | Influence on Stereoselectivity |
| C2' Protecting Group | Participating groups (e.g., acetyl, benzoyl) favor the formation of the β-anomer through neighboring group participation. |
| Ribose Donor | Activated ribose derivatives such as glycosyl halides (e.g., 1-chloro- or 1-bromo-2,3,5-tri-O-acetyl-D-ribofuranose) are common. |
| Catalyst | Lewis acids like SnCl₄ or TMSOTf are often used to activate the ribose donor. |
| Purine Base | The nature of the purine base can influence its nucleophilicity and the N9/N7 regioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can affect the reaction intermediates and the stereochemical outcome. |
Ribofuranosyl Moiety Modification and Derivatization
The biological activity of nucleoside analogs can be significantly influenced by modifications to the ribofuranosyl sugar moiety. Strategic alterations at this position can affect metabolic stability, cell permeability, and target binding. Synthetic strategies for modifying the sugar portion of 6-arylpurine nucleosides, which are directly applicable to this compound, have been developed. These methods typically involve the synthesis of a modified sugar, followed by its coupling to the purine base or the derivatization of a pre-formed nucleoside.
Key modifications include the preparation of 2'-deoxy, 5'-deoxy, and acyclic analogs. For instance, the synthesis of 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-phenylpurine was achieved through the glycosylation of 6-phenylpurine with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. Similarly, 5'-deoxy analogs have been prepared from a 5'-deoxy-ribofuranose derivative. Acyclic analogs, which lack the cyclic sugar structure, can be synthesized by coupling the purine base with a suitably functionalized acyclic side chain.
A representative approach to sugar-modified 6-arylpurine nucleosides involves the Suzuki-Miyaura cross-coupling of a protected 9-substituted 6-chloropurine with the appropriate boronic acid. This method allows for the late-stage introduction of the aryl group, including the furan-2-yl moiety. The starting protected 9-substituted 6-chloropurines can bear various modified sugar or acyclic moieties.
Table 1: Examples of Ribofuranosyl Moiety Modifications in 6-Arylpurine Nucleosides
| Modification Type | Starting Material (Sugar Moiety) | Synthetic Approach | Resulting Analog |
| 2'-Deoxy | 2-Deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride | Glycosylation of the purine base followed by deprotection. | 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-arylpurine |
| 5'-Deoxy | 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose | Glycosylation and subsequent deprotection. | 9-(5-Deoxy-β-D-ribofuranosyl)-6-arylpurine |
| Acyclic | 2-(2-Benzoyloxy-1-chloromethylethoxy)tetrahydropyran | Coupling with 6-chloropurine followed by deprotection. | 9-(2,3-Dihydroxypropyl)-6-arylpurine |
This table is generated based on synthetic strategies applicable to this compound.
These modifications are crucial for structure-activity relationship (SAR) studies, as the sugar moiety plays a significant role in the biological activity of these compounds. madridge.org
Convergent and Modular Synthesis of this compound Analogs
Convergent and modular synthetic strategies offer significant advantages in the preparation of nucleoside analog libraries. These approaches involve the separate synthesis of key building blocks—the modified purine base and the modified sugar—which are then coupled in a late-stage step. This allows for the rapid generation of diverse structures by mixing and matching different purine and sugar components.
A common convergent strategy for this compound analogs involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to construct the 6-heteroarylpurine core. In this approach, a 6-halopurine derivative is coupled with a furan-2-boronic acid or a related organometallic reagent. The resulting 6-(furan-2-yl)purine can then be glycosylated with a protected ribofuranose derivative to yield the final nucleoside. This method allows for variation in both the purine (at other positions) and the furan (B31954) substituent.
Modern synthetic methods have further enhanced the modularity of these syntheses. For example, late-stage functionalization using photoredox and nickel-catalyzed cross-coupling reactions enables the direct installation of various groups onto the purine ring of an unprotected nucleoside. nih.gov This strategy avoids the need for lengthy protection-deprotection sequences and allows for the diversification of the purine core at a very late stage in the synthesis.
Table 2: Key Reactions in Convergent and Modular Synthesis of 6-Heteroarylpurine Nucleoside Analogs
| Synthetic Step | Reaction Type | Reactants | Purpose |
| Purine Core Construction | Suzuki-Miyaura Cross-Coupling | 6-Halopurine, Furan-2-boronic acid | Formation of the 6-(furan-2-yl)purine base. |
| Nucleoside Formation | Glycosylation | 6-(Furan-2-yl)purine, Protected Ribose Derivative | Coupling of the purine base with the sugar moiety. |
| Late-Stage Diversification | Photoredox/Nickel Dual Catalysis | 6-Chloropurine nucleoside, Alkyl bromides | Direct functionalization of the pre-formed nucleoside. |
This table outlines common reaction types used in the synthesis of this compound and its analogs.
The coupling of 2,6-dichloropurine (B15474) with ribose-modified sugars has also been explored, providing a route to 2-chloro-6-substituted purine nucleosides which can be further functionalized. nih.gov One-pot procedures for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines have also been developed, offering an efficient pathway to key intermediates for the synthesis of this compound analogs.
Structure Activity Relationship Sar Analysis of 6 Furan 2 Yl Purine Beta D Riboside Analogs
Elucidation of the Furan-2-yl Substituent's Role at the C6 Position
Research into C6-substituted purine (B94841) riboside analogs has demonstrated that the nature of this substituent profoundly influences activity. The five-membered furan (B31954) ring is a key structural unit in many bioactive molecules. nih.gov SAR studies indicate that both steric and electronic properties of the C6 substituent are critical. For instance, in related 2,6,9-trisubstituted purine derivatives, an arylpiperazinyl system at the C6 position was found to be beneficial for cytotoxic activity, highlighting the importance of a bulky, well-defined substituent. semanticscholar.org The furan ring, with its specific heteroaromatic character, contributes to the binding affinity, potentially through hydrogen bonding or π-π stacking interactions within the receptor's binding pocket. Molecular docking studies of the parent compound, kinetin (B1673648), with cytokinin receptors have shown that the C6 substituent is enclosed within the binding cavity, underscoring its importance for ligand recognition. nih.gov
Conformational Analysis and Stereochemical Influence of the beta-D-Ribofuranosyl Moiety
Modifications to the sugar ring can significantly alter the biological activity profile of purine nucleosides. These changes primarily exert their influence by altering the sugar's conformational preference (pucker) and its hydrogen-bonding capabilities.
Deoxygenation: The removal of the hydroxyl group at the 2' position to give a 2'-deoxyriboside analog can increase certain biological activities. For example, in a series of aromatic N6-substituted adenine (B156593) derivatives, the presence of a 2'-deoxyribosyl moiety at the N9-position led to a notable increase in cytokinin activities when compared to the corresponding free bases and ribosides. This suggests that for some receptors or metabolic pathways, the 2'-deoxy analog is either more stable, has better transport properties, or adopts a more favorable conformation for binding.
Fluorination: The introduction of a fluorine atom, a potent electron-withdrawing group, at positions like 2' can lock the sugar into a specific pucker (North or South conformation). This conformational rigidity can enhance binding to a target protein by reducing the entropic penalty upon binding, often leading to increased activity.
The table below summarizes the general effects of sugar modifications on the activity of purine nucleosides.
| Modification Type | Position | General Effect on Conformation | Resulting Impact on Biological Activity |
| Deoxygenation | 2' | Increases flexibility; favors S-type pucker | Can increase activity (e.g., cytokinin bioassays) |
| Fluorination | 2' | Induces conformational locking (N- or S-type) | Can enhance binding affinity and activity |
The stereochemistry at the anomeric carbon (C1' of the ribose sugar) is crucial for the biological activity of nucleosides. The connection between the purine base and the ribose sugar can exist as either an α- or β-anomer. For naturally occurring nucleosides and the vast majority of their biologically active synthetic analogs, the β-configuration is required. acs.org
In the β-anomer, the purine base is on the same side of the furanose ring as the C5' exocyclic group. aklectures.comucalgary.ca This specific orientation is critical for proper positioning within the active sites of enzymes and receptors. While direct comparative studies on the α-anomer of 6-(Furan-2-yl)purine-beta-D-riboside are not widely reported, it is a well-established principle in medicinal chemistry that α-anomers of nucleosides are typically inactive or significantly less active than their β-counterparts. The β-anomer is generally more stable because the bulky substituents tend to occupy the less-hindered equatorial positions in the chair conformation. aklectures.comyoutube.com
Impact of Substituents on the N9 Position of the Purine Ring
While the β-D-ribofuranosyl group is the natural substituent at the N9 position, replacing it with other chemical moieties has been a key strategy in developing purine-based therapeutic agents. These modifications can influence the compound's metabolic stability, solubility, and receptor affinity.
Studies on N6,N9-disubstituted purines have shown that the N9 substituent plays a significant role in modulating activity. For example, a series of N6-isopentenyladenine (iP) derivatives with various alkyl chains, tetrahydropyranyl, or ethoxyethyl groups at the N9 position were synthesized and tested for cytokinin activity. nih.gov The results showed that despite the modification at N9, many derivatives remained active in in vitro bioassays, indicating that the N9 position can tolerate a range of substituents without abolishing activity. nih.gov In some cases, specific N9 substitutions can even enhance desired properties; for instance, adding a 2-hydroxyethoxymethyl fragment at the N9 position was used to increase the aqueous solubility of a purine conjugate designed for cytotoxic activity. mdpi.com This demonstrates that moving away from the ribose moiety to simpler alkyl or ether groups at N9 is a viable strategy for modifying the compound's physicochemical profile.
Bioisosteric Replacements and Their Effects on Activity Profiles
Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound, the furan-2-yl ring is a prime candidate for such modification. Five-membered heterocycles like furan and thiophene (B33073) are often considered bioisosteres of the phenyl group and each other. nih.gov
Replacing the furan ring with other aromatic or heteroaromatic systems can lead to significant changes in the activity profile. A comprehensive review of furanyl- and thienyl-substituted nucleobases and nucleosides highlights the impact of these bioisosteric swaps. nih.gov The choice between a furan, thiophene, or phenyl ring at the C6 position alters the electronic properties, hydrogen bonding capacity, and steric profile of the molecule. For example, structure-activity relationship studies on 6-(4-substituted phenyl)purines revealed that a 4-phenoxyphenyl group at C6 conferred potent anticancer activity. researchgate.net This suggests that a larger, more complex aromatic system can be favorable for certain biological targets. The relative activities of bioisosteric analogs often depend on the specific receptor interactions.
The following table illustrates common bioisosteric replacements for the furan ring and their potential impact.
| Original Group | Bioisosteric Replacement | Key Property Changes | Potential Effect on Activity |
| Furan | Thiophene | Increased lipophilicity, altered H-bond accepting ability | Activity may be retained, enhanced, or altered depending on the target |
| Furan | Phenyl | Increased size and lipophilicity, loss of heteroatom | Often leads to a different activity profile; may increase potency for some targets |
| Furan | Pyrrole | Introduces H-bond donating ability | Can form new interactions with the receptor, potentially increasing affinity |
Structure-Based Design Principles for Enhanced Biological Profiles
The rational design of more potent and selective analogs of this compound relies on understanding its interactions with biological targets at a molecular level. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies provide guiding principles for designing new compounds.
Molecular docking studies of kinetin and other cytokinins into the binding site of receptors like Arabidopsis thaliana histidine kinase 4 (AHK4) have identified key amino acid residues responsible for ligand binding. nih.gov These models show that the purine ring forms essential hydrogen bonds, while the C6-substituent is accommodated within a specific cavity. nih.gov This information allows for the in silico design of new C6 substituents that can form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, to enhance binding affinity.
QSAR studies on substituted purine derivatives have further refined design principles by correlating physicochemical properties with biological activity. semanticscholar.orgresearchgate.net For instance, a 3D-QSAR model for 2,6,9-trisubstituted purines revealed that steric properties had a greater contribution to cytotoxicity than electronic properties. semanticscholar.org Such models can predict the activity of novel, unsynthesized compounds and guide the selection of substituents. Key principles derived from these studies include optimizing the size and shape of the C6 substituent to fit the receptor pocket and modulating the electronic character of the purine and its substituents to enhance binding interactions.
Computational and Theoretical Studies of 6 Furan 2 Yl Purine Beta D Riboside
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a receptor's active site. For 6-(Furan-2-yl)purine-beta-D-riboside, also known as kinetin (B1673648) riboside, these studies are crucial for understanding its potential as a modulator of various biological targets, including adenosine (B11128) receptors and protein kinases.
Docking studies on analogous purine (B94841) derivatives have revealed key interaction patterns. For instance, the binding of adenosine and the related cytokinin, kinetin, to the A2A adenosine receptor (A2A-R) has been modeled. While kinetin itself does not bind to A2A-R in the same manner as adenosine, these studies highlight the importance of specific residues in the binding pocket, such as Glu169, Asn253, Ser277, and His278 for adenosine researchgate.net. Such information provides a framework for predicting how this compound, with its furan (B31954) and ribose moieties, might interact with similar receptors. The functional groups on the ligand are expected to form complementary interactions with the amino acid residues of the receptor to form a stable complex youtube.com.
The interactions are anticipated to involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The purine core can form hydrogen bonds with polar residues, the furan ring can engage in hydrophobic or π-stacking interactions, and the ribose moiety can form additional hydrogen bonds through its hydroxyl groups. The specific interactions will ultimately depend on the topology and amino acid composition of the receptor's binding site.
| Receptor | Key Interacting Residues (for Adenosine) | Potential Interaction Type with this compound |
|---|---|---|
| A2A Adenosine Receptor | Glu169, Asn253, Ser277, His278 | Hydrogen bonding, π-stacking |
| A1 Adenosine Receptor | Not specified in provided context | Hydrogen bonding, hydrophobic interactions |
| A3 Adenosine Receptor | Not specified in provided context | Hydrogen bonding, hydrophobic interactions |
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
DFT studies on the constituent parts of the molecule, such as furan and purine, offer valuable information. Furan is a five-membered aromatic heterocycle, and DFT calculations have been used to determine its optimized geometry, vibrational frequencies, and electronic structure researchgate.netnih.gov. These studies indicate that the oxygen atom in the furan ring influences its electronic properties, making it a potentially nucleophilic electron donor researchgate.net.
For the purine core, DFT calculations at the B3LYP/6-31G** level have been used to analyze geometries, frequencies, and heats of formation for various derivatives nih.gov. These studies provide a fundamental understanding of the electronic distribution within the purine ring system. The combination of the furan and purine moieties in this compound is expected to result in a unique electronic distribution that dictates its reactivity and interaction capabilities.
Photophysical evaluations of furan-containing nucleoside analogues have shown distinct differences in absorption, emission, and quantum efficiency depending on whether the furan is attached to a pyrimidine or a purine nih.gov. This suggests that the electronic coupling between the furan and purine rings in this compound will significantly influence its electronic and photophysical properties.
| Molecule/Fragment | Computational Method | Key Findings |
|---|---|---|
| Furan | Gaussian 4 (G4) | Enthalpy of formation: -9.261 kcal/mol, indicating high stability researchgate.net. |
| Purine Derivatives | B3LYP/6-31G** | Analysis of geometries, frequencies, and heats of formation nih.gov. |
| Furan-containing Nucleosides | Not specified | Distinct photophysical properties based on the nucleobase (pyrimidine or purine) nih.gov. |
Conformational Space Exploration and Energy Landscape Analysis
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Exploring the conformational space and analyzing the energy landscape are crucial for identifying the low-energy, biologically relevant conformations.
Conformational analysis of related nucleoside analogues provides a basis for understanding the potential conformations of this compound. The key degrees of freedom include the glycosidic bond torsion angle (χ), which defines the orientation of the furan-purine base relative to the ribose sugar, and the puckering of the ribose ring.
For similar C-nucleoside analogues, computational studies have suggested that biological activity is dependent on an energetically favorable conformation around a specific glycosidic torsion angle researchgate.net. Quantum mechanical methods can be employed to perform a potential energy surface (PES) scan around the glycosidic torsion angle to identify the most stable conformations chemrxiv.org. The results of such analyses can reveal whether the molecule preferentially adopts a syn or anti conformation, which can have significant implications for its ability to bind to a receptor.
Molecular Dynamics Simulations for Dynamic Interactions
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the interaction.
MD simulations have become an invaluable tool in drug discovery and development, providing insights into the dynamics and function of drug targets and the energetics of ligand-receptor interactions mdpi.com. For this compound, MD simulations could be used to study its interaction with a target receptor in a more realistic, solvated environment.
Future Directions and Perspectives in 6 Furan 2 Yl Purine Beta D Riboside Research
Unaddressed Research Questions and Emerging Areas
Despite the progress made, several fundamental questions regarding the bioactivity and therapeutic potential of 6-(Furan-2-yl)purine-beta-D-riboside remain unanswered. Addressing these knowledge gaps will be crucial for translating preclinical findings into tangible applications.
One of the most pressing areas of inquiry revolves around the precise molecular mechanisms underpinning its diverse biological effects. While studies have shown that Kinetin (B1673648) riboside can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, the complete signaling cascade remains to be elucidated. medchemexpress.comnih.gov For instance, its ability to cause rapid ATP depletion and genotoxic stress in cancer cell lines warrants further investigation to identify the upstream sensors and downstream effectors of these processes. nih.govnih.gov
The discovery of Kinetin riboside as a naturally occurring compound in coconut water has opened up new avenues of research into its physiological role in plants and its potential dietary significance for humans. nih.govbioaustralis.com Key questions include: What is the biosynthetic pathway of Kinetin riboside in plants? What are its endogenous concentrations in various plant tissues and how do they fluctuate in response to environmental stimuli? Furthermore, what are the metabolic fates and potential health effects of dietary Kinetin riboside in mammals?
Emerging research has pointed towards the neuroprotective potential of cytokinins, including kinetin and its derivatives, in models of neurodegenerative diseases such as Parkinson's disease. mdpi.com This raises the question of whether this compound can cross the blood-brain barrier and exert protective effects against neuronal damage. Future studies should explore its efficacy in various in vivo models of neurodegeneration and investigate its impact on pathways implicated in these diseases, such as protein aggregation, oxidative stress, and neuroinflammation.
Moreover, the reported anti-thrombotic activity of kinetin, the aglycone of Kinetin riboside, suggests a potential role for its derivatives in cardiovascular health. nih.gov Investigating whether this compound shares these properties and exploring its effects on platelet aggregation and coagulation cascades could unveil new therapeutic applications.
Rational Design of Next-Generation this compound Analogs
The structural scaffold of this compound offers a versatile platform for the rational design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the chemical modifications necessary to optimize the compound for specific therapeutic targets. nih.govresearchgate.net
Key strategies for the rational design of novel analogs include:
Modification of the 6-position of the purine (B94841) ring: The furan-2-yl group at the 6-position is a key determinant of the compound's biological activity. Systematic exploration of other heterocyclic and aromatic substituents at this position could lead to the discovery of analogs with improved binding affinity for target proteins. For instance, substituting the furan (B31954) ring with other five- or six-membered heterocycles containing different heteroatoms (e.g., thiophene (B33073), pyrrole, pyridine) could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with specific biological targets. researchgate.net
Derivatization of the ribose moiety: The beta-D-riboside portion of the molecule plays a crucial role in its solubility and cellular uptake. Modifications to the ribose ring, such as the introduction of different sugar moieties or the alteration of stereochemistry, could influence the compound's metabolic stability and bioavailability. Furthermore, the synthesis of prodrugs, where the ribose hydroxyl groups are esterified with lipophilic groups, could enhance cell membrane permeability and targeted delivery.
Exploration of N9-substituted analogs: While the majority of research has focused on N6-substituted purines, exploring modifications at the N9 position of the purine ring could yield compounds with novel biological activities. SAR studies on related purine derivatives have shown that substitution at the N9 position can significantly impact their pharmacological profiles. researchgate.net
The ultimate goal of these rational design efforts is to develop analogs with a clear therapeutic window, maximizing efficacy against disease targets while minimizing off-target effects and potential toxicity.
Integration with Systems Biology Approaches
To gain a comprehensive understanding of the multifaceted biological effects of this compound, it is imperative to move beyond single-target investigations and embrace a systems-level perspective. The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a holistic picture of the compound's mechanism of action. nih.gov
Systems biology approaches can be applied to:
Identify novel drug targets and biomarkers: By analyzing global changes in gene expression, protein abundance, and metabolite levels in response to this compound treatment, researchers can identify previously unknown molecular targets and pathways that are modulated by the compound. nih.gov This information can also lead to the discovery of biomarkers that can be used to monitor treatment response and predict patient outcomes.
Elucidate complex signaling networks: The biological effects of this compound are likely mediated by its interaction with multiple cellular components and pathways. Network-based analyses of omics data can help to unravel these complex signaling networks and identify key nodes that are critical for the compound's activity.
Understand mechanisms of resistance: In the context of cancer therapy, understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for developing effective long-term treatment strategies. Systems biology approaches can be used to compare the molecular profiles of sensitive and resistant cells to identify the key drivers of drug resistance. nih.gov
By integrating data from multiple omics platforms, researchers can build predictive models of drug action and identify potential combination therapies that could enhance the efficacy of this compound.
Advanced Methodological Development for Compound Characterization and Activity Profiling
The continued progress in this compound research is intrinsically linked to the development and application of advanced analytical and screening methodologies. These tools are essential for the accurate characterization of the compound and its metabolites, as well as for the high-throughput profiling of its biological activities.
Future efforts in methodological development should focus on:
Enhanced sensitivity and specificity in analytical techniques: While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis have been successfully employed for the detection and quantification of Kinetin riboside, there is a continuous need for methods with even lower limits of detection. nih.govresearchgate.netdr-martins.com This is particularly important for studying the compound's endogenous levels in biological systems and for pharmacokinetic studies where concentrations can be very low. The development of novel stationary phases for chromatography and more sensitive mass spectrometry detectors will be crucial in this regard. tandfonline.com
High-throughput screening platforms: To accelerate the discovery of new biological activities and to screen large libraries of this compound analogs, high-throughput screening (HTS) platforms are indispensable. These platforms can be based on a variety of readouts, including cell viability, reporter gene expression, and enzyme activity. The miniaturization and automation of these assays will enable the rapid and cost-effective profiling of large numbers of compounds.
Development of target-specific molecular probes: To visualize the subcellular localization and to identify the direct binding partners of this compound within living cells, the development of specific molecular probes is essential. These probes can be designed by attaching a fluorescent dye or a photo-affinity label to the this compound scaffold. Such tools will provide invaluable insights into the compound's mechanism of action at the molecular level.
By investing in the development and application of these advanced methodologies, researchers will be better equipped to unlock the full therapeutic potential of this compound and its future generations of analogs.
Q & A
Basic: How is 6-(Furan-2-yl)purine-beta-D-riboside synthesized, and what key functionalization steps are critical for ensuring structural fidelity?
Answer:
The synthesis typically involves functionalizing the purine scaffold at the C-2 and C-6 positions, as demonstrated in analogous ribofuranosylpurine derivatives (e.g., Scheme 4.13 in ). Critical steps include:
- Nucleophilic substitution at the purine C-6 position using furan-2-yl groups under controlled pH and temperature .
- Protecting group strategies (e.g., benzoyl or acetyl groups) to preserve the β-D-ribofuranosyl configuration during glycosylation .
- Final deprotection and purification via column chromatography or HPLC to ensure >95% purity .
Advanced: What methodological strategies are recommended for resolving contradictions in reported antiviral efficacy across different cell-based assays?
Answer:
Contradictions often arise from variability in experimental design. To address this:
- Standardize cell lines : Use primary human cells (e.g., PBMCs) alongside immortalized lines (e.g., Vero) to compare tissue-specific effects .
- Control for nucleoside uptake : Measure ENT1/ENT2 transporter expression levels, as these influence intracellular drug concentration .
- Dose-response validation : Use the MTT assay ( ) to correlate cytotoxicity and antiviral activity, ensuring IC50 values are calculated under consistent conditions (e.g., 72-hour incubation) .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirm the β-D-ribofuranosyl anomeric proton (δ 5.8–6.2 ppm) and furan-2-yl substituents (δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 333.12 for C14H16N4O5) .
- X-ray crystallography : Resolve ambiguous stereochemistry, particularly for ribose ring puckering .
Advanced: How can researchers design experiments to differentiate between nucleoside analog incorporation and allosteric modulation effects in viral polymerase inhibition?
Answer:
- Radiolabeled incorporation assays : Use [3H]-labeled this compound to track direct incorporation into viral RNA/DNA .
- Pre-steady-state kinetics : Measure kpol (polymerase elongation rate) and Kd (binding affinity) using stopped-flow methods to identify non-competitive inhibition .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with allosteric pockets in viral polymerases .
Basic: What are the primary stability challenges for this compound in aqueous solutions, and how can they be mitigated?
Answer:
- Hydrolysis : The glycosidic bond is susceptible to acidic/basic hydrolysis. Stabilize with buffered solutions (pH 6.5–7.5) and storage at –80°C .
- Oxidation : The furan ring is prone to oxidative degradation. Use antioxidants (e.g., 0.1% ascorbic acid) in formulation .
- Light sensitivity : Protect solutions from UV exposure using amber vials .
Advanced: How can researchers optimize the compound’s selectivity to minimize off-target effects on human kinases?
Answer:
- Kinase profiling : Screen against a panel of 100+ human kinases (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Structure-activity relationship (SAR) studies : Modify the furan-2-yl group (e.g., halogenation) to reduce ATP-binding pocket affinity .
- Cryo-EM analysis : Resolve compound-bound kinase structures to guide selective modifications .
Basic: What in vitro models are appropriate for preliminary assessment of antiviral activity?
Answer:
- Plaque reduction assays : Use RNA viruses (e.g., HCV replicons, Zika virus) to quantify EC50 values .
- RT-qPCR : Measure viral load reduction in infected cells (e.g., Huh-7 for flaviviruses) .
- Cytopathic effect (CPE) assays : Monitor cell viability post-treatment in Vero E6 cells .
Advanced: What computational methods can predict the compound’s bioavailability and metabolic stability?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (target <3), CYP450 metabolism, and intestinal permeability .
- MD Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
- Hepatic microsome assays : Validate predictions using in vitro clearance models (e.g., human liver microsomes + NADPH) .
Basic: How should researchers validate the compound’s purity for in vivo studies?
Answer:
- HPLC-DAD/MS : Achieve >98% purity with a symmetry C18 column (5 µm, 4.6 × 250 mm) and 0.1% TFA/ACN gradient .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Residual solvent testing : Meet ICH Q3C guidelines for DMSO/EtOAc limits .
Advanced: What strategies can elucidate the compound’s mechanism of viral resistance emergence?
Answer:
- Serial passage experiments : Expose viruses (e.g., HIV-1) to subtherapeutic doses over 20–30 generations, then sequence polymerase genes .
- Reverse genetics : Introduce suspected resistance mutations (e.g., S282T in HCV NS5B) into replicons and test compound efficacy .
- Competition assays : Co-culture wild-type and resistant strains to assess fitness costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
